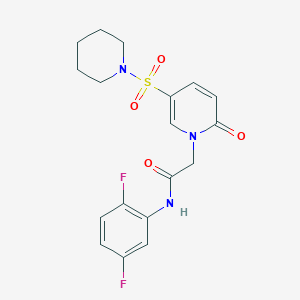

N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O4S/c19-13-4-6-15(20)16(10-13)21-17(24)12-22-11-14(5-7-18(22)25)28(26,27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIBVUVIPRFLNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

Formation of the Pyridinyl Moiety: Starting with a pyridine derivative, various functional groups are introduced through substitution reactions.

Introduction of the Piperidinylsulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through electrophilic aromatic substitution reactions.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide exhibit promising anticancer properties. For instance, derivatives of this compound have shown significant growth inhibition against various cancer cell lines, including ovarian and brain cancers. The mechanism of action is believed to involve the modulation of specific signaling pathways that are crucial for cancer cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary assays have demonstrated efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine moiety can enhance antimicrobial potency .

Drug Development Potential

The compound's unique structural features make it a candidate for further development into a pharmaceutical agent. Its ability to cross biological membranes suggests it may possess favorable pharmacokinetic properties, which are essential for oral bioavailability and systemic distribution .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Pyridinone and Sulfonamide Derivatives

(a) N-(3-chlorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

- Structural Difference : The phenyl ring substituent is 3-chloro instead of 2,5-difluoro.

- Implications : The chloro group may enhance lipophilicity but reduce metabolic stability compared to fluorine. This analog was discontinued, possibly due to toxicity or efficacy issues .

(b) Isatin Sulfonamide Derivatives (3a, 4b, 4c)

- Structural Features: These compounds retain the piperidin-1-ylsulfonyl group but replace the pyridinone core with an indolin-2-one scaffold.

- Biological Activity: Compound 3a showed potent cytotoxicity (IC₅₀ = 16.8 µM in HepG2 cells) and EGFR inhibition (binding energy = −21.74 Kcal/mol), comparable to Erlotinib. The target compound’s pyridinone core may offer distinct binding kinetics due to differences in ring electronegativity .

(c) Patent Derivatives (EP3222620B1)

- Example: N-(3-cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide.

- Key Differences: Quinoline and tetrahydrofuran substituents replace the pyridinone and difluorophenyl groups. These modifications likely alter solubility and target selectivity .

Substituent Effects on Physicochemical Properties

Table 2: Cytotoxicity and Binding Data of Sulfonamide-Containing Compounds

- Inferences: The piperidin-1-ylsulfonyl group is critical for EGFR binding, as seen in 3a.

Biological Activity

N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C18H19F2N3O4S

- Molecular Weight : 411.43 g/mol

- CAS Number : 1251608-21-5

- Purity : Minimum purity of >90% .

This compound exhibits its biological activity primarily through modulation of specific receptors and enzymes relevant to various signaling pathways. The piperidine and pyridine moieties are known to interact with neurotransmitter receptors and enzymes, which may contribute to its pharmacological effects.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of cyclooxygenase enzymes, which are involved in inflammatory processes.

- Receptor Modulation : The structure suggests potential interactions with G-protein-coupled receptors (GPCRs), which play critical roles in cellular signaling and can impact neuropsychiatric disorders .

In Vitro Studies

In vitro studies have indicated that derivatives similar to this compound exhibit significant biological activities:

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens.

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| TPP+-C10 | Antimicrobial | 1.0 |

| TPP+-C12 | Antimicrobial | 1.0 |

These results suggest that the compound may possess similar properties, warranting further investigation into its antimicrobial efficacy .

In Vivo Studies

Preliminary in vivo studies on related compounds have shown promising results in models of inflammation and pain relief. For instance, compounds that inhibit cyclooxygenase enzymes have demonstrated reduced inflammatory responses in animal models.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of pyridine derivatives on models of neurodegeneration. The findings indicated that certain derivatives could prevent neuronal cell death through modulation of glutamatergic neurotransmission pathways .

- Anticancer Properties : Research has highlighted the potential anticancer activity of structurally related compounds through apoptosis induction in cancer cells. These compounds were shown to decrease cell viability significantly at concentrations as low as 10 µM .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide?

- Methodological Answer : The compound can be synthesized via copolymerization strategies, as demonstrated in the controlled synthesis of polycationic reagents (e.g., P(CMDA-DMDAAC)s). Key steps include optimizing monomer ratios (e.g., CMDA and DMDAAC) and reaction conditions (e.g., initiators like ammonium persulfate) to achieve desired structural fidelity . Additionally, flow-chemistry approaches, such as the Omura-Sharma-Swern oxidation, may enhance reproducibility and scalability by integrating continuous-flow processes and statistical optimization .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy for confirming substituent placement (e.g., fluorophenyl and piperidinylsulfonyl groups).

- IR spectroscopy to validate carbonyl (2-oxo) and sulfonyl functional groups.

- Mass spectrometry for molecular weight confirmation.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination. Computational validation via DFT can supplement experimental data .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis and purification of this compound?

- Methodological Answer : DoE integrates factorial designs (e.g., response surface methodology) to systematically vary parameters (e.g., temperature, reactant stoichiometry, flow rate in continuous synthesis) and identify optimal conditions. For example, flow-chemistry protocols for diphenyldiazomethane synthesis achieved >90% yield by optimizing residence time and oxidant concentration using a central composite design . Apply statistical tools (e.g., ANOVA) to analyze interactions between variables and minimize side reactions.

Q. What strategies resolve contradictions in spectroscopic or biological activity data during structural validation?

- Methodological Answer :

- Comparative DFT Studies : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. For instance, DFT calculations in analogous acetamide-copper complexes resolved discrepancies in electronic behavior .

- Isotopic Labeling : Track reaction intermediates (e.g., using ²H or ¹³C labels) to confirm mechanistic pathways.

- Crystallographic Validation : When spectral ambiguity persists, single-crystal X-ray diffraction provides definitive structural confirmation.

Q. How can computational methods predict the biological activity or binding mechanisms of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). For example, acetamide derivatives have been docked into antimicrobial targets to rationalize activity trends .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity to predict bioavailability or toxicity.

- MD Simulations : Perform molecular dynamics (MD) over nanosecond timescales to assess binding stability and conformational changes in target-ligand complexes.

Q. What experimental designs mitigate cytotoxicity risks during in vitro biological testing?

- Methodological Answer :

- Dose-Response Profiling : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ values and avoid non-specific toxicity.

- Cell Line Selection : Prioritize immortalized lines (e.g., HEK293 or HepG2) with robust metabolic activity for preliminary screens.

- Control Experiments : Include positive (e.g., cisplatin for apoptosis) and negative (vehicle-only) controls. Reference protocols from studies on pyrrolidinecarboxamide derivatives for standardization .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between theoretical (DFT) and experimental spectroscopic data?

- Methodological Answer :

- Solvent Effects : Simulate solvent interactions (e.g., using the COSMO model in DFT) to align computed spectra with experimental conditions.

- Conformational Sampling : Account for rotameric states in flexible groups (e.g., piperidinylsulfonyl) by averaging multiple optimized geometries.

- Hybrid Functionals : Use B3LYP-D3 with dispersion corrections to improve accuracy in non-covalent interaction modeling .

Q. What statistical approaches validate reproducibility in multi-step synthetic protocols?

- Methodological Answer :

- Batch-to-Batch Analysis : Perform ≥3 independent syntheses and use Student’s t-test to compare yields/purity.

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., reaction parameters vs. outcomes) to identify critical variables.

- Control Charts : Monitor intermediate stability (e.g., via HPLC) to detect process deviations early .

Safety and Handling

Q. What safety protocols are critical for handling sulfonyl- and fluorophenyl-containing intermediates?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods for all synthetic steps.

- Waste Management : Quench reactive intermediates (e.g., sulfonyl chlorides) with ice-cold NaHCO₃ before disposal.

- Storage : Store fluorophenyl derivatives in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Protocols from chlorophenylacetamide safety guidelines provide actionable templates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.